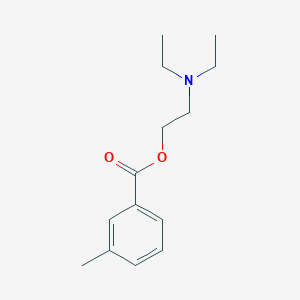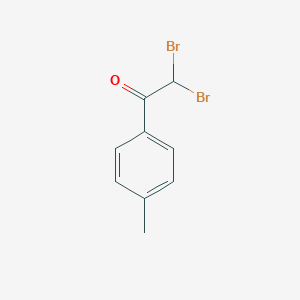
2,2-Dibromo-1-(4-methylphenyl)ethanone
説明
Synthesis Analysis
The synthesis of brominated ketones often involves bromination reactions of suitable precursors. For example, compounds related to 2,2-dibromo-1-(4-methylphenyl)ethanone have been synthesized by reacting acetyl derivatives with dibromine or utilizing bromination agents in the presence of a base. Although specific synthesis routes for 2,2-dibromo-1-(4-methylphenyl)ethanone are not detailed in the retrieved documents, related compounds have been synthesized by reacting aromatic acetyl compounds with bromine sources under controlled conditions (Viveka et al., 2013).
Molecular Structure Analysis
The molecular structure of brominated ketones is characterized by X-ray crystallography, infrared spectrometry, and computational methods like Density Functional Theory (DFT). These methods provide insights into the compound's crystal system, space group, and geometric parameters. For example, a related compound, 2,2,2-tribromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone, was analyzed using single-crystal X-ray crystallography and showed crystallization in the monoclinic system (Brahmia et al., 2021).
科学的研究の応用
Complexation with Metals : A study by Chai et al. (2017) detailed the synthesis of mononuclear manganese(II) and zinc(II) complexes using a derivative of 2,2-Dibromo-1-(4-methylphenyl)ethanone. These complexes were analyzed for their structural and electrochemical properties, which are crucial in understanding metal coordination chemistry (Chai et al., 2017).
Antimicrobial Properties : Research by Satya et al. (2022) explored the antimicrobial properties of Ethanone 1-(2-hydroxy-5-methyl phenyl), a compound related to 2,2-Dibromo-1-(4-methylphenyl)ethanone. They conducted molecular docking and ADMET studies, emphasizing its potential in combating microbial infections (Satya et al., 2022).
Crystal Structure and Antimicrobial Activity : A study by Viveka et al. (2013) synthesized a compound structurally similar to 2,2-Dibromo-1-(4-methylphenyl)ethanone and analyzed its crystal structure. The research also highlighted its significant antimicrobial activity, showcasing its potential in medical applications (Viveka et al., 2013).
Spectral Analysis and DFT Calculations : The work by Brahmia et al. (2021) focused on a novel derivative of 2,2-Dibromo-1-(4-methylphenyl)ethanone, analyzing its structural properties through spectral analysis and DFT calculations. This research is significant for understanding the electronic structure of such compounds (Brahmia et al., 2021).
Platelet Aggregation Inhibitory Activity : A study by Akamanchi et al. (1999) involved the synthesis and screening of derivatives of 1-(2-hydroxy-phenyl)ethanone, a compound related to 2,2-Dibromo-1-(4-methylphenyl)ethanone, as inhibitors of platelet aggregation. This research contributes to the development of novel therapeutic agents (Akamanchi et al., 1999).
特性
IUPAC Name |
2,2-dibromo-1-(4-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O/c1-6-2-4-7(5-3-6)8(12)9(10)11/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOWXHAZNGCXAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dibromo-1-(4-methylphenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



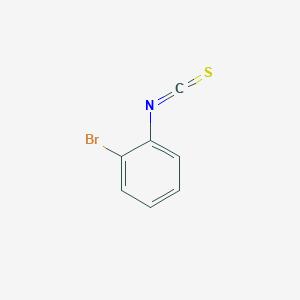
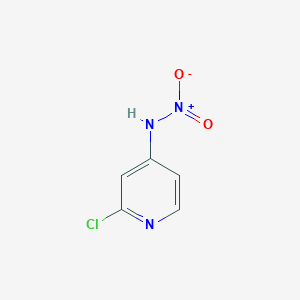
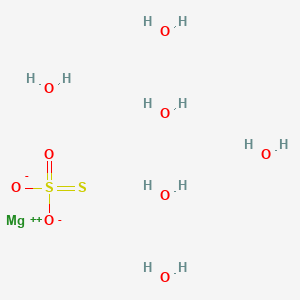
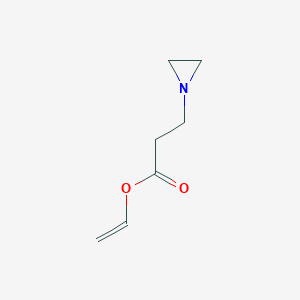

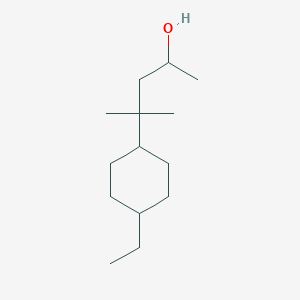
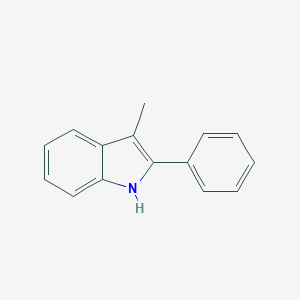

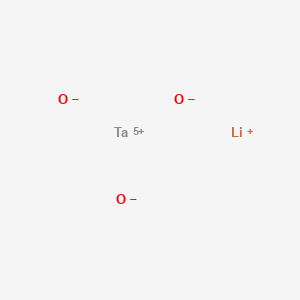


![4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester](/img/structure/B80017.png)
![3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide](/img/structure/B80020.png)
